

Fura Red dye leakage from cells and how to prevent it

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fura Red*

Cat. No.: *B116846*

[Get Quote](#)

Fura Red Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of **Fura Red**, a fluorescent indicator for intracellular calcium.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using **Fura Red**, with a focus on preventing dye leakage from cells.

Problem 1: Rapid loss of **Fura Red** fluorescence signal after loading (Dye Leakage).

- Question: My **Fura Red** signal is decreasing rapidly after the initial loading and washing steps. What is causing this and how can I prevent it?
- Answer: Rapid signal loss is a common issue caused by the active transport of the de-esterified **Fura Red** dye out of the cell. This process is primarily mediated by organic anion transporters (OATs) present in the cell membrane.^{[1][2]} To mitigate this, the use of an OAT inhibitor is highly recommended.

Solutions:

- Probenecid Application: Probenecid is a widely used OAT inhibitor that can significantly reduce the leakage of **Fura Red**.^{[1][2][3]} It is recommended to include probenecid in both

the dye loading buffer and the subsequent imaging buffer.

- Lowering Temperature: Reducing the experimental temperature can slow down the activity of organic anion transporters and consequently decrease the rate of dye leakage.[1] However, it is crucial to consider that temperature changes can also affect the physiological processes being studied.[4]

Problem 2: Low intracellular **Fura Red** fluorescence signal.

- Question: After loading with **Fura Red** AM, the fluorescence intensity inside my cells is very low. What could be the reason?
- Answer: A low fluorescence signal can result from several factors, including incomplete hydrolysis of the AM ester, insufficient dye concentration, or issues with the loading protocol.

Solutions:

- Optimize Dye Concentration: The optimal concentration of **Fura Red** AM can vary between cell types. It is recommended to perform a concentration titration to determine the ideal concentration for your specific cells, typically in the range of 1-10 μM . [3]
- Ensure Complete De-esterification: After loading with **Fura Red** AM, it is crucial to allow sufficient time for intracellular esterases to cleave the AM group, which renders the dye active and traps it inside the cell. An incubation period of about 30 minutes after washing is generally recommended. [3]
- Use of Pluronic F-127: **Fura Red** AM has low aqueous solubility. To aid its dispersion in the loading buffer and facilitate its entry into cells, a non-ionic detergent like Pluronic F-127 is often used. [5] The recommended final concentration is typically between 0.02% and 0.04%. [5]

Problem 3: **Fura Red** compartmentalization.

- Question: The **Fura Red** fluorescence in my cells is not diffuse throughout the cytoplasm but appears as punctate or localized to specific organelles. What is happening?

- Answer: This phenomenon is known as dye compartmentalization, where the dye accumulates in intracellular organelles such as mitochondria or the endoplasmic reticulum. [6] This can lead to inaccurate measurements of cytosolic calcium.

Solutions:

- Lower Loading Temperature: Incubating cells with **Fura Red** AM at a lower temperature (e.g., room temperature instead of 37°C) can help reduce dye compartmentalization.[7][8]
- Minimize Loading Time: Using the shortest possible incubation time that still provides an adequate signal can also help to limit the sequestration of the dye into organelles.

Problem 4: Photobleaching or Phototoxicity.

- Question: I am observing a decline in fluorescence intensity upon repeated excitation, or my cells appear unhealthy after imaging. How can I address this?
- Answer: Photobleaching is the irreversible destruction of a fluorophore due to light exposure, while phototoxicity refers to light-induced damage to cells.[9] **Fura Red**, being excitable by visible light, is generally less phototoxic than UV-excitable dyes like Fura-2.[10] However, excessive light exposure can still be problematic.

Solutions:

- Reduce Excitation Light Intensity: Use the lowest possible excitation light intensity that provides a sufficient signal-to-noise ratio.
- Minimize Exposure Time: Limit the duration of light exposure by using automated shutters or acquiring images only when necessary.
- Use of Antifade Reagents: While more common in fixed-cell imaging, some antifade reagents may be compatible with live-cell experiments, though their effects on cell physiology should be carefully evaluated.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of **Fura Red** leakage from cells?

A1: **Fura Red**, after being hydrolyzed from its AM ester form into the active, membrane-impermeant form, is a negatively charged molecule. This charged form can be recognized and actively transported out of the cell by endogenous organic anion transporters (OATs).[1][2] This process is temperature-dependent and can vary between different cell types.[1]

Q2: How does probenecid prevent **Fura Red** leakage?

A2: Probenecid is a competitive inhibitor of organic anion transporters.[1] By binding to these transporters, it blocks the efflux of **Fura Red** from the cytoplasm, thereby helping to maintain a stable intracellular dye concentration for more accurate and prolonged measurements.

Q3: What is the recommended concentration of probenecid to use?

A3: The recommended final in-well concentration of probenecid is typically between 1 to 2.5 mM.[5] It is advisable to test a range of concentrations to find the optimal balance between effective leakage prevention and minimal off-target effects on your specific cell type.

Q4: Are there any alternatives to probenecid?

A4: While probenecid is the most commonly used inhibitor for this purpose, other organic anion transport inhibitors such as sulfinpyrazone have also been shown to be effective in preventing the leakage of similar fluorescent dyes. The choice of inhibitor may depend on the specific cell type and experimental conditions.

Q5: How should I prepare my **Fura Red** AM working solution?

A5: It is recommended to prepare a stock solution of **Fura Red** AM in high-quality anhydrous DMSO (typically 1-10 mM).[3] On the day of the experiment, this stock solution should be diluted to the final working concentration (usually 1-10 μ M) in a physiological buffer. To improve solubility, it is often beneficial to mix the **Fura Red** AM stock solution with a small volume of Pluronic F-127 solution before diluting it in the final buffer.[5]

Quantitative Data Summary

The following table summarizes the recommended concentrations for reagents used in a typical **Fura Red** experiment to minimize leakage and optimize loading.

Reagent	Recommended Stock Concentration	Recommended Final Working Concentration	Purpose
Fura Red AM	1 - 10 mM in anhydrous DMSO	1 - 10 μ M	Intracellular calcium indicator
Probenecid	25 mM in HHBS with NaOH	1 - 2.5 mM	Organic anion transport inhibitor to prevent dye leakage
Pluronic F-127	10% (w/v) in distilled water	0.02% - 0.04% (w/v)	Non-ionic surfactant to aid Fura Red AM solubilization

Experimental Protocols

Protocol 1: Preparation of Reagents

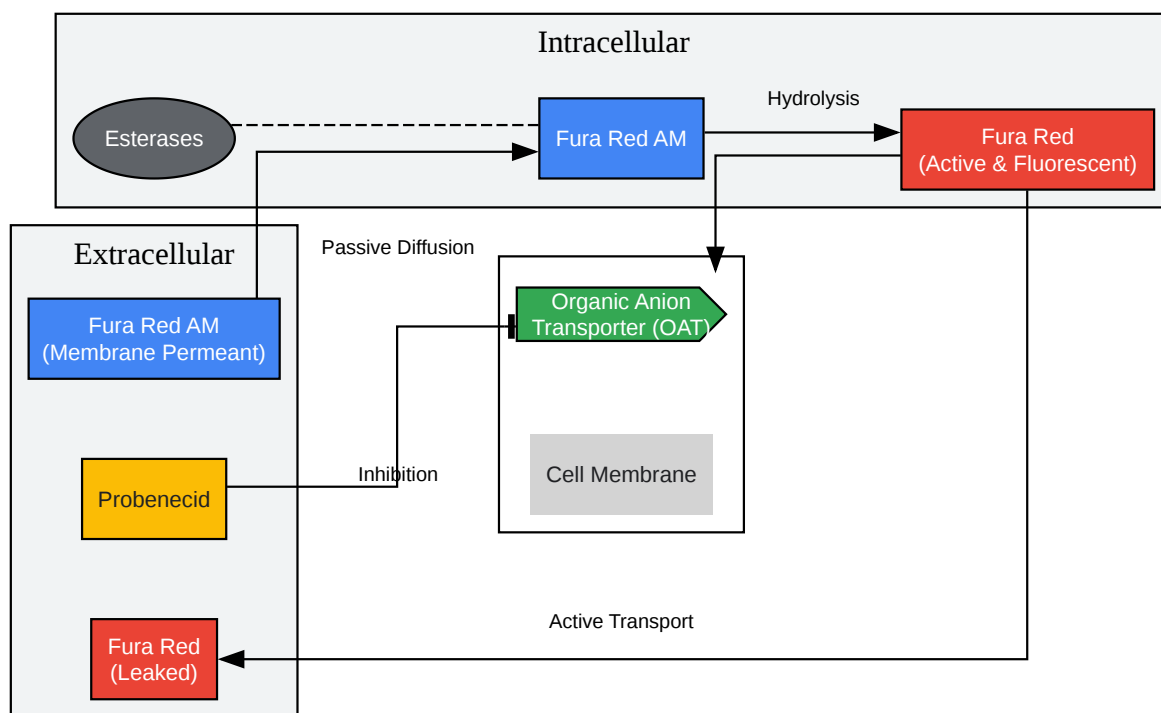
- **Fura Red AM Stock Solution (1 mM):**
 - Allow a vial of **Fura Red AM** and anhydrous DMSO to equilibrate to room temperature.
 - Add the appropriate volume of anhydrous DMSO to the **Fura Red AM** vial to achieve a 1 mM concentration.
 - Vortex briefly to ensure complete dissolution.
 - Aliquot and store at -20°C, protected from light and moisture.
- **Probenecid Stock Solution (25 mM):**
 - Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH.[5]
 - Add Hanks and Hepes Buffer (HHBS) or another buffer of your choice to a final volume of 10 mL.[5]
 - Aliquot and store any unused solution as per the manufacturer's recommendations.[5]

- 10% Pluronic F-127 Solution:
 - Dissolve 1 g of Pluronic F-127 in 10 mL of distilled water.[5]
 - Gently heat the solution to aid dissolution if necessary.

Protocol 2: Loading Adherent Cells with **Fura Red** AM

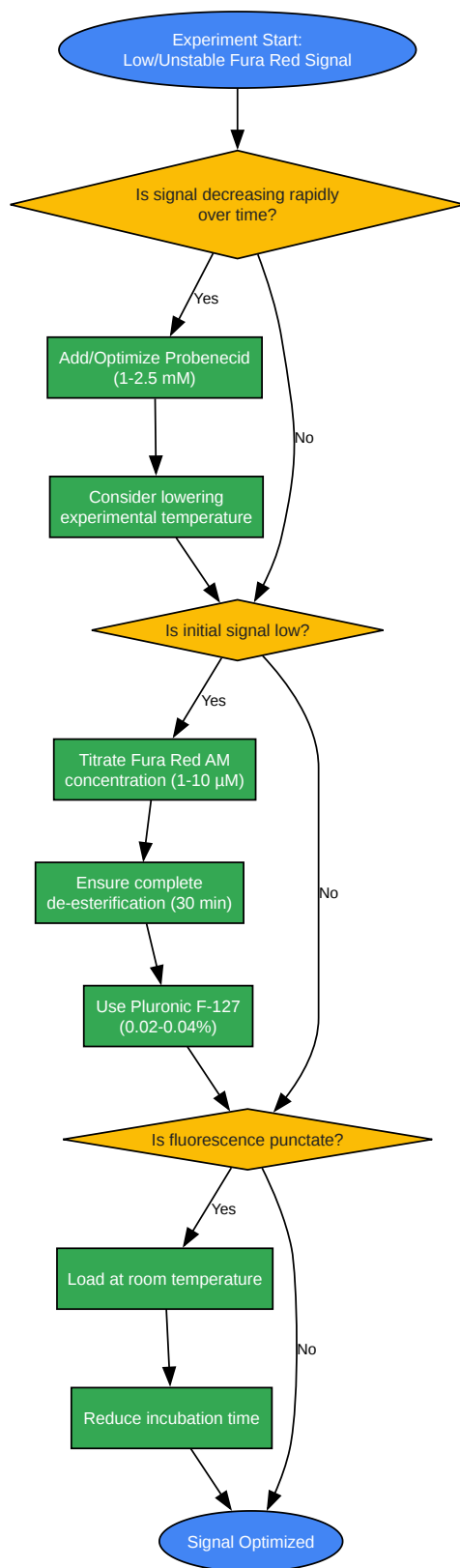
- Plate cells on coverslips or in a multi-well plate and culture overnight.
- On the day of the experiment, prepare the **Fura Red** AM loading solution by diluting the stock solution into a suitable physiological buffer (e.g., HHBS) to the desired final concentration (e.g., 5 μ M).
- Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.04%.
- Add Probenecid to the loading solution to a final concentration of 1-2.5 mM.
- Aspirate the culture medium from the cells and wash once with the physiological buffer (without **Fura Red** AM).
- Add the **Fura Red** AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
- After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed physiological buffer containing probenecid (but without **Fura Red** AM).
- Add fresh buffer containing probenecid to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the **Fura Red** AM.
- The cells are now ready for fluorescence imaging.

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of **Fura Red** loading, activation, and leakage via organic anion transporters, and its inhibition by probenecid.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Leakage of the fluorescent Ca²⁺ indicator fura-2 in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Fura Red™, AM, cell permeant, 500 µg - FAQs [thermofisher.com]
- 4. The effect of pH and temperature on the dissociation constant for fura-2 and their effects on [Ca(2+)](i) in enterocytes from a poikilothermic animal, Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. abpbio.com [abpbio.com]
- 9. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fura Red, AM *CAS 149732-62-7* | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [Fura Red dye leakage from cells and how to prevent it]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116846#fura-red-dye-leakage-from-cells-and-how-to-prevent-it]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com